molecular formula C11H22O2S B13837178 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Icosadeuterio-11-sulfanylundecanoic acid

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Icosadeuterio-11-sulfanylundecanoic acid

Cat. No.: B13837178
M. Wt: 238.48 g/mol
InChI Key: GWOLZNVIRIHJHB-KHKAULECSA-N
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Description

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Icosadeuterio-11-sulfanylundecanoic acid is a deuterated compound, meaning it contains deuterium atoms instead of hydrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Icosadeuterio-11-sulfanylundecanoic acid typically involves the introduction of deuterium atoms into the molecular structure. This can be achieved through various methods, such as:

    Deuterium Exchange Reactions: These reactions involve the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.

    Catalytic Hydrogenation: Using deuterium gas (D2) and a suitable catalyst, hydrogen atoms in the precursor molecule can be replaced with deuterium atoms.

    Deuterated Reagents: Utilizing deuterated reagents in the synthesis process can directly introduce deuterium atoms into the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuterium exchange reactions or catalytic hydrogenation processes. These methods are optimized for efficiency and cost-effectiveness, ensuring a high yield of the deuterated compound.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Icosadeuterio-11-sulfanylundecanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the thiol form.

    Substitution: The deuterium atoms in the compound can be replaced with other functional groups through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used to introduce different functional groups into the compound.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Compounds with different functional groups replacing the deuterium atoms.

Scientific Research Applications

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Icosadeuterio-11-sulfanylundecanoic acid has several scientific research applications, including:

    Chemistry: Used as a stable isotope-labeled compound in various chemical reactions and studies.

    Biology: Employed in metabolic studies to trace the pathways and interactions of sulfur-containing compounds.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development and delivery.

    Industry: Utilized in the production of deuterated materials and compounds for specialized applications.

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Icosadeuterio-11-sulfanylundecanoic acid involves its interaction with molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions and the stability of the molecule. This can lead to altered biological activity and improved pharmacokinetic properties in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Icosadeuterio-11-sulfanylundecanoic acid: A deuterated analog of the parent compound.

    This compound: Another deuterated analog with similar properties.

Uniqueness

The uniqueness of this compound lies in its high degree of deuteration, which imparts distinct physical and chemical properties. These properties make it valuable for specific applications in research and industry, where stability and isotopic labeling are crucial.

Properties

Molecular Formula

C11H22O2S

Molecular Weight

238.48 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosadeuterio-11-sulfanylundecanoic acid

InChI

InChI=1S/C11H22O2S/c12-11(13)9-7-5-3-1-2-4-6-8-10-14/h14H,1-10H2,(H,12,13)/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2

InChI Key

GWOLZNVIRIHJHB-KHKAULECSA-N

Isomeric SMILES

[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])S

Canonical SMILES

C(CCCCCS)CCCCC(=O)O

Origin of Product

United States

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